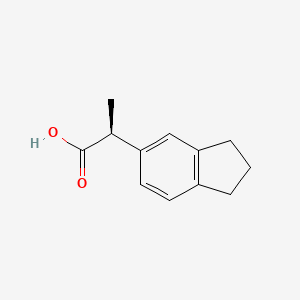

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid

CAS No.: 2248209-61-0

Cat. No.: VC5701029

Molecular Formula: C12H14O2

Molecular Weight: 190.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248209-61-0 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.242 |

| IUPAC Name | (2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | ITXZGGXWFWJKSF-QMMMGPOBSA-N |

| SMILES | CC(C1=CC2=C(CCC2)C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid consists of a propanoic acid backbone substituted at the α-position with a 2,3-dihydro-1H-inden-5-yl group. The indene moiety comprises a bicyclic system of fused benzene and cyclopentene rings, with partial saturation at the cyclopentene ring (positions 2 and 3). The (2S) stereochemistry at the α-carbon introduces chirality, which may influence its biological interactions and physicochemical properties .

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molar Mass | 204.27 g/mol |

| Chiral Centers | 1 (C2) |

| Aromatic Systems | Benzene (indenyl group) |

| Functional Groups | Carboxylic acid, bicyclic hydrocarbon |

Stereochemical Considerations

The (2S) configuration places the indenyl group and hydrogen atom on opposite sides of the chiral center. This spatial arrangement may impact crystallinity, solubility, and receptor binding affinity. Comparative analyses of enantiomeric pairs in related compounds, such as (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid, suggest that stereochemistry significantly modulates metabolic stability and target engagement .

Synthetic Methodologies

Retrosynthetic Analysis

-

Carboxylation of Indenylmagnesium Halides:

Grignard reagents derived from 5-bromo-2,3-dihydro-1H-indene may react with carbon dioxide to form the corresponding carboxylic acid. For example, the synthesis of 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid derivatives has been achieved via carboxylation of indenylmagnesium bromide intermediates . -

Reductive Amination and Hydrolysis:

A multi-step route involving reductive amination of indenyl ketones followed by hydrolysis could yield the target compound. The synthesis of N-(2-(1H-indol-3-yl)ethyl)benzamide derivatives (e.g., Compound 18 in ) demonstrates the utility of LiAlH₄-mediated reductions and subsequent functional group transformations.

Experimental Protocols from Literature

The Der Pharma Chemica study outlines a protocol for synthesizing indole-propanoic acid conjugates (e.g., Compound 20) that may be adapted for the target molecule:

-

Step 1: Alkylation of Indene

-

React 5-bromo-2,3-dihydro-1H-indene with methyl acrylate under Heck coupling conditions to install the propanoate side chain.

-

Catalysts: Pd(OAc)₂, PPh₃; Base: Et₃N; Solvent: DMF.

-

-

Step 2: Saponification

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(OAc)₂, PPh₃, Et₃N, DMF, 80°C, 12 h | 65% |

| 2 | LiOH, THF/MeOH/H₂O, rt, 4 h | 85% |

Physicochemical Properties

Predicted Properties

While experimental data for the exact compound are scarce, QSAR models and analog-based extrapolations suggest the following:

-

logP: ~2.8 (moderate lipophilicity, comparable to ibuprofen)

-

Aqueous Solubility: ~0.1 mg/mL (poor solubility, necessitating prodrug strategies)

-

pKa: ~4.2 (typical for carboxylic acids)

The indenyl group contributes to enhanced rigidity and π-π stacking potential relative to simpler arylpropanoic acids .

Spectral Characteristics

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H stretch).

-

¹H NMR:

-

δ 1.8–2.1 ppm (m, 2H, CH₂CH₂CO₂H)

-

δ 2.5–2.7 ppm (m, 1H, CH-indene)

-

δ 6.8–7.2 ppm (m, 3H, aromatic H)

-

Applications in Drug Discovery

Intermediate in Peptide Mimetics

The chiral α-center and rigid indenyl group make this compound a viable building block for constrained peptidomimetics. For instance, coupling with amino acid residues via EDC/HOBt chemistry could yield protease-resistant peptide analogs .

Prodrug Development

Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) may improve bioavailability. Prodrug activation via hepatic esterases has been successfully employed for related propanoic acid drugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume